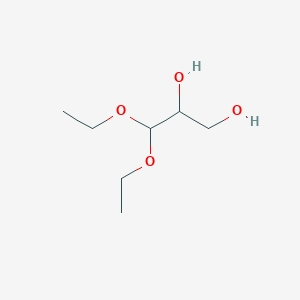

3,3-Diethoxypropane-1,2-diol

説明

Structure

3D Structure

特性

IUPAC Name |

3,3-diethoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-3-10-7(11-4-2)6(9)5-8/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZBKXZVJVEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(CO)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3,3 Diethoxypropane 1,2 Diol

Reactions of the Vicinal Diol Moiety

The vicinal diol structure of 3,3-diethoxypropane-1,2-diol is a key functional group that participates in several important organic reactions. These reactions often involve the simultaneous or sequential transformation of both hydroxyl groups, leading to the formation of carbonyl compounds or protected diol derivatives.

Selective Oxidation Reactions to Yield Carbonyl Compounds

The oxidation of vicinal diols can lead to a variety of carbonyl-containing products, including α-hydroxy ketones, and in some cases, cleavage of the carbon-carbon bond to form aldehydes or ketones. fiveable.me The specific product obtained depends on the oxidizing agent used and the reaction conditions.

Several reagents are known to selectively oxidize vicinal diols to α-hydroxy ketones. acs.orgrsc.orgresearchgate.net For instance, dioxiranes have been shown to be effective for the selective oxidation of optically active sec,sec-1,2-diols, yielding homochiral α-hydroxy ketones with high optical purity. acs.org Another method involves the use of dimethyltin(IV)dichloride as a catalyst with oxidants like dibromoisocyanuric acid (DBI) or bromine in water, which activates the diol through the formation of a stannylene acetal (B89532). rsc.org An environmentally friendly electrochemical process has also been developed using a Me2SnCl2 catalyst and KBr, where a "Br+" ion is generated at the anode to act as the oxidant. jst.go.jp Furthermore, the NaBrO3/NaHSO3 reagent system is known for its chemoselective oxidation of vicinal diols to α-hydroxy ketones with minimal overoxidation. researchgate.net A manganese-based catalyst with hydrogen peroxide as the terminal oxidant has also been reported for the selective mono-oxidation of vicinal diols. d-nb.info

Common oxidizing agents and their typical outcomes in the oxidation of vicinal diols are summarized in the table below.

| Oxidizing Agent/System | Typical Product(s) | Key Features |

| Dess-Martin Periodinane (DMP) | Aldehydes, Ketones, or cyclic acetoxy acetals | Mild conditions, high chemoselectivity. researchgate.netthieme-connect.comwikipedia.org |

| Swern Oxidation (DMSO, oxalyl chloride, base) | Aldehydes, Ketones | Mild conditions, tolerant of many functional groups. mdpi.comwikipedia.orgtcichemicals.com |

| 2-Iodoxybenzoic acid (IBX) | Aldehydes, Ketones, or cleavage products | Can exhibit reactivity similar to DMP, especially with strained diols. rsc.orgacs.org |

| Dioxiranes | α-Hydroxy ketones | Practical for synthesizing homochiral α-hydroxy ketones. acs.org |

| Me2SnCl2 / DBI or Br2 (in water) | α-Hydroxy ketones | Catalytic, selective, and occurs in an aqueous medium. rsc.org |

| NaBrO3 / NaHSO3 | α-Hydroxy ketones | Strong pH dependence, good chemoselectivity with minimal overoxidation. researchgate.net |

| Mn catalyst / H2O2 | α-Hydroxy ketones | Catalytic, uses a green oxidant. d-nb.info |

| Tetraethylammonium chlorochromate (TEACC) | Hydroxycarbonyl compounds | Reaction is catalyzed by hydrogen ions. |

The Dess-Martin periodinane (DMP) is a widely used oxidant that converts alcohols to carbonyl compounds under neutral conditions. researchgate.netwikipedia.org When applied to α,ω-diols, the outcome depends on the carbon chain length; shorter chains can yield cyclic acetoxy acetals, while longer chains typically produce dialdehydes. researchgate.netthieme-connect.com Similarly, the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, is a mild and effective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, and is tolerant of many other functional groups. mdpi.comwikipedia.orgtcichemicals.comalfa-chemistry.com

Strategic Derivatization to Cyclic Acetal and Ketal Protecting Groups

The vicinal diol of this compound can be protected by converting it into a cyclic acetal or ketal. This strategy is crucial in multi-step syntheses to mask the reactivity of the diol while other chemical transformations are carried out elsewhere in the molecule. researchgate.net

A common method for protecting 1,2-diols is the formation of an acetonide (an isopropylidene ketal) by reacting the diol with 2,2-dimethoxypropane (B42991) (DMP). manavchem.combamu.ac.inadelaide.edu.au This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and often requires the removal of the methanol (B129727) byproduct to drive the equilibrium towards the formation of the acetal. manavchem.comchemicalbook.com

Various catalysts have been developed to improve the efficiency and selectivity of this transformation. For instance, iodine has been shown to be an effective and mild catalyst for the acetonide protection of diols using 2,2-dimethoxypropane, offering good to excellent yields under neutral conditions. bamu.ac.in Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for the regioselective acetalization of diols in carbohydrate chemistry, allowing for the protection of specific hydroxyl groups with high selectivity. nih.govchemrxiv.org These catalysts can be immobilized on a polymer support, facilitating their recovery and reuse. nih.gov

Acetal formation is a reversible process that proceeds under acidic conditions. manavchem.comorganicchemistrytutor.com The mechanism involves the protonation of one of the methoxy (B1213986) groups of 2,2-dimethoxypropane, followed by the loss of methanol to form a reactive oxocarbenium ion. The diol then acts as a nucleophile, attacking the oxocarbenium ion to form a hemiacetal intermediate. Subsequent intramolecular cyclization with the loss of a second molecule of methanol yields the cyclic acetal. udel.edu

The reverse reaction, acetal hydrolysis, is also acid-catalyzed and occurs by adding excess water to shift the equilibrium back towards the diol and the ketone. organicchemistrytutor.comchemistrysteps.com The stability of cyclic acetals to basic conditions makes them excellent protecting groups. chemistrysteps.com The rate-limiting step in the hydrolysis of cyclic acetals is typically the ring-opening to form an oxocarbocation, with little reversibility in aqueous solutions. rsc.org

In molecules containing multiple hydroxyl groups (polyols), such as carbohydrates, the selective protection of a specific diol unit is a significant challenge. rsc.org The inherent differences in the reactivity of primary versus secondary hydroxyl groups, as well as steric and electronic effects, can be exploited to achieve regioselectivity. rsc.orgrsc.org

Catalyst-controlled methods have become increasingly important for achieving high regioselectivity. Chiral phosphoric acid catalysts, for example, can direct the acetalization to specific diol sites in monosaccharides with high precision, sometimes in a regiodivergent manner depending on the catalyst's chirality. nih.govchemrxiv.org Borinic acid and boronic acid catalysts have also been employed for the regioselective functionalization of polyols, including sulfonylation and oxidation, by forming transient boronate esters that activate a specific hydroxyl group. scholaris.carsc.org Stannylene acetals, formed using organotin reagents, can also direct regioselective alkylation and other modifications. scholaris.ca These advanced strategies allow for the synthesis of complex, differentially protected polyol building blocks that are valuable in organic synthesis. nih.govacs.org

Further Functionalization and Derivatization via Hydroxyl Groups

Beyond oxidation and protection, the hydroxyl groups of this compound can undergo other common alcohol derivatizations. These reactions allow for the introduction of various functional groups, altering the molecule's physical and chemical properties.

Etherification: The hydroxyl groups can be converted to ethers through reactions such as the Williamson ether synthesis. In the context of vicinal diols, regioselective mono-etherification can be achieved using specific catalysts. For example, tin(II) halides have been used to catalyze the mono-alkylation of vicinal diols in protected mannosides and glucosides using diazo compounds. scispace.com

Esterification: Esterification is a common transformation for hydroxyl groups, often achieved by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. rsc.org In polyol systems, regioselective esterification can be challenging but has been achieved using various strategies, including enzymatic catalysis and organocatalysis. dntb.gov.ua

Derivatization for Analysis: The vicinal diol moiety can be derivatized to facilitate its detection and quantification. Boronic acids, such as 6-bromo-3-pyridinylboronic acid (BPBA) and m-dansylaminophenylboronic acid, react with vicinal diols to form cyclic boronic esters. mdpi.comnih.govnih.govresearchgate.netthermofisher.comescholarship.org This derivatization can enhance the sensitivity of detection in techniques like liquid chromatography-mass spectrometry (LC-MS) by introducing a readily ionizable group or a fluorescent tag. nih.govthermofisher.com

Stereochemical Inversion via Mitsunobu Reaction

The Mitsunobu reaction provides a powerful method for the inversion of stereochemistry in secondary alcohols. organic-chemistry.org This reaction converts an alcohol into various other functional groups, such as esters, using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of the stereocenter, making it a valuable tool in the synthesis of natural products where precise stereochemical control is essential. organic-chemistry.org

In the context of a 1,2-diol, such as this compound, the Mitsunobu reaction can be employed to invert the configuration of one of the hydroxyl groups. This is typically achieved by reacting the diol with a carboxylic acid (often p-nitrobenzoic acid), triphenylphosphine (PPh3), and an azodicarboxylate. nih.govsemanticscholar.org The mechanism involves the activation of the alcohol by triphenylphosphine to form a good leaving group, which is then displaced by the nucleophile (the carboxylate anion) in an SN2 fashion, resulting in the inversion of stereochemistry at that carbon atom. organic-chemistry.orgwikipedia.org

A "double Mitsunobu" reaction has also been demonstrated to invert the stereochemistry of terminal diols. semanticscholar.org The order of addition of reagents can be crucial for the success of the reaction. wikipedia.org While the standard protocol involves dissolving the alcohol, carboxylic acid, and triphenylphosphine together before adding the azodicarboxylate, pre-forming the betaine (B1666868) intermediate by adding the azodicarboxylate to the triphenylphosphine first can sometimes yield better results. wikipedia.org

Esterification and Etherification Reactions

The hydroxyl groups of this compound can readily undergo esterification and etherification reactions.

Esterification: The formation of esters from this compound can be achieved through various methods. One common approach involves the reaction with carboxylic acids or their derivatives. For instance, the reaction with fatty acids can lead to the formation of mono- and di-esters of this compound. food.gov.uk The kinetics of ester formation and decomposition can be studied in model systems. food.gov.uk

Etherification: The synthesis of ethers from vicinal diols like this compound is a fundamental transformation. Etherification can be carried out by reacting the diol with alkylating agents in the presence of a base. For example, the reaction with metallic sodium can form the disodium (B8443419) dialcoholate, which can then be reacted with an alkyl halide. google.com The choice of solvent is important, with aprotic organic solvents being preferred. google.com

The table below summarizes common reagents and conditions for these transformations.

| Transformation | Reagent(s) | Conditions | Product Type |

| Esterification | Carboxylic Acid, PPh3, DEAD/DIAD | Mitsunobu conditions | Inverted Ester |

| Esterification | Fatty Acid | --- | Mono- or Di-ester |

| Etherification | Na, Alkyl Halide | Aprotic solvent | Diether |

Formation of Cyclic Carbonates and Phosphate (B84403) Triesters

The vicinal diol moiety of this compound is a suitable precursor for the synthesis of five-membered cyclic structures, such as cyclic carbonates and phosphate triesters.

Cyclic Carbonates: The synthesis of cyclic carbonates from 1,2-diols and carbon dioxide is a well-established, though challenging, reaction. rsc.orgresearchgate.net Various catalytic systems have been developed to facilitate this transformation. rsc.orgmdpi.com One approach involves the use of N-heterocyclic carbenes (NHCs) as catalysts in the presence of a base and an alkylating agent. mdpi.com Another method utilizes ceria-based catalysts. frontiersin.org The direct synthesis from CO2 and the diol can be thermodynamically challenging, and alternative routes, such as transcarbonation with dialkyl carbonates like dimethyl carbonate (DMC), are often employed. frontiersin.orgrsc.org

Phosphate Triesters: While direct synthesis of phosphate triesters from this compound is not extensively detailed in the provided search results, the formation of cyclic phosphates from diols is a known reaction. This transformation would likely involve reaction with a phosphorylating agent, such as phosphorus oxychloride (POCl3), followed by cyclization.

The table below outlines some catalytic systems for cyclic carbonate formation.

| Catalyst System | Reagents | Conditions | Reference |

| N-Heterocyclic Carbene (NHC) | Diol, CO2, Alkyl Halide, Cs2CO3 | Atmospheric pressure | rsc.org |

| Ceria (CeO2) | Diol, CO2, 2-Cyanopyridine | --- | frontiersin.org |

| Organocatalyst (TBAB) | Diol, Dimethyl Carbonate (DMC) | Continuous flow | rsc.org |

Reactions Involving the Diethyl Acetal Functionality

The diethyl acetal group in this compound is susceptible to reactions under acidic conditions, primarily hydrolysis and transacetalization.

Acid-Catalyzed Hydrolytic Cleavage of Acetal Groups: Selectivity and Kinetics

Acetals are generally stable under basic conditions but are readily cleaved in the presence of acid. thieme-connect.de The acid-catalyzed hydrolysis of the diethyl acetal in this compound would yield the corresponding aldehyde, propanal, and two equivalents of ethanol (B145695).

The rate of acetal hydrolysis is influenced by several factors, including the strength of the acid catalyst, solvent polarity, and the structure of the acetal itself. thieme-connect.deresearchgate.net Kinetic studies on the hydrolysis of various acetals have shown that the reaction mechanism can vary. osti.gov While the A-1 mechanism is common for acetal hydrolysis, other pathways like the A-2 mechanism have also been observed, particularly in supramolecular catalytic systems. osti.gov

The selectivity of acetal cleavage can be important in molecules with multiple acid-sensitive groups. researchgate.net The lability of different acetal and ketal protecting groups varies, with cyclopentylidene acetals being more easily hydrolyzed than isopropylidene or cyclohexylidene acetals. thieme-connect.de This differential reactivity allows for selective deprotection strategies in complex syntheses. The kinetics of acetal hydrolysis can be monitored using techniques like 1H NMR spectroscopy to follow the formation of the aldehyde product. whiterose.ac.uk

Transacetalization Reactions for Functional Group Interconversion

Transacetalization is a reaction in which an acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. researchgate.net This process is useful for the protection of diols and for the synthesis of new acetal structures. researchgate.netorganic-chemistry.org

In the case of this compound, the diethyl acetal functionality could potentially undergo transacetalization with another diol to form a cyclic acetal. For example, reaction with 1,3-propanediol (B51772) in the presence of an acid catalyst like toluenesulfonic acid could lead to the formation of a 1,3-dioxane (B1201747) derivative. organic-chemistry.org This reaction is often driven to completion by removing the liberated ethanol. The transacetalization of 1,2- and 1,3-diols is a widely used method for protecting these functional groups during multi-step syntheses. researchgate.net

Carbon-Carbon and Carbon-Oxygen Bond Cleavage Reactions

Beyond the reactions of the individual functional groups, this compound can undergo reactions involving the cleavage of the carbon framework.

The oxidative cleavage of the carbon-carbon bond in the 1,2-diol moiety is a significant transformation. masterorganicchemistry.com This reaction typically involves treating the diol with an oxidizing agent such as sodium periodate (B1199274) (NaIO4) or lead tetraacetate. masterorganicchemistry.comrug.nl The cleavage of the C-C bond between the two hydroxyl-bearing carbons results in the formation of two carbonyl compounds. In the case of this compound, this would lead to the formation of formaldehyde (B43269) and 2,2-diethoxyethanal.

This type of cleavage is a key reaction in synthetic organic chemistry and is often used as an alternative to ozonolysis. rug.nl Metal-catalyzed oxidative cleavage reactions have also been developed, using catalysts based on manganese or iron with oxidants like hydrogen peroxide. rug.nlrsc.orgmdpi.com These methods can offer high selectivity for C-C bond cleavage. mdpi.com

Carbon-oxygen bond cleavage can also occur, for instance, in the reductive cleavage of benzylic C-O bonds, which is a common transformation in organic synthesis. orgsyn.org

The table below summarizes reagents for oxidative C-C bond cleavage.

| Reagent(s) | Product Type(s) | Reference |

| Sodium Periodate (NaIO4) | Aldehydes/Ketones | masterorganicchemistry.comrug.nl |

| Manganese catalyst, H2O2 | Aldehydes/Ketones | rug.nl |

| Iron catalyst, H2O2 | Carboxylic Acids/Ketones | rsc.org |

| Vanadium catalyst, O2 | Aldehydes/Ketones | mdpi.com |

Oxidative Cleavage of Vicinal Carbon–Carbon Bonds (e.g., Periodate)

The oxidative cleavage of the carbon-carbon bond in vicinal diols is a fundamental transformation in organic chemistry, often employed for the synthesis of aldehydes and ketones. wikipedia.org Reagents such as periodic acid (HIO₄) or sodium periodate (NaIO₄) are highly effective for this purpose. chemistrysteps.commasterorganicchemistry.comchemistryscore.com

The reaction of this compound with periodate proceeds through a cyclic periodate ester intermediate. This intermediate subsequently fragments to yield two carbonyl-containing products. Specifically, the primary alcohol at the C1 position is oxidized to formaldehyde, while the secondary alcohol at the C2 position is converted to an aldehyde.

Mechanism of Periodate Cleavage:

Formation of the Cyclic Periodate Ester: The diol reacts with periodic acid to form a cyclic ester.

Fragmentation: The cyclic periodate ester undergoes a concerted rearrangement of electrons, leading to the cleavage of the C1-C2 bond and the formation of two carbonyl groups.

This reaction is highly selective for vicinal diols and is often used as a diagnostic test for this functional group. The reaction conditions are typically mild, and the yields are generally high. libretexts.org Alternative reagents for this transformation include lead tetraacetate, which operates via a similar cyclic intermediate mechanism. wikipedia.org

| Reactant | Reagent | Product 1 | Product 2 |

|---|---|---|---|

| This compound | Periodic Acid (HIO₄) or Sodium Periodate (NaIO₄) | Formaldehyde | 2,2-Diethoxyethanal |

Deoxygenation Strategies (e.g., McMurry Reaction and Catalytic Variants)

The deoxygenation of diols to form alkenes is a valuable transformation in organic synthesis. The McMurry reaction, which utilizes low-valent titanium species, is a powerful method for the reductive coupling of carbonyl compounds and can also be applied to the deoxygenation of 1,2-diols. organic-chemistry.orgwikipedia.org

The reaction of this compound would first involve the formation of a titanium-diolate complex. This intermediate then undergoes deoxygenation to yield the corresponding alkene. The driving force for the second step is the high oxophilicity of titanium. scribd.com

Mechanism of McMurry Deoxygenation:

Formation of Pinacolate Complex: The diol reacts with a low-valent titanium species to form a titanium pinacolate (1,2-diolate) complex. wikipedia.org

Deoxygenation: The titanium diolate complex undergoes deoxygenation, yielding the alkene and titanium oxide species. scribd.com

While the classical McMurry reaction often requires stoichiometric amounts of the titanium reagent, catalytic variants have been developed. slideshare.net These methods offer a more atom-economical approach to this transformation.

Photoinduced Fragmentation and Selective C-O Bond Cleavage

Photoinduced reactions offer a powerful and often milder alternative to traditional thermal methods for chemical transformations. In the context of diols, photoinduced fragmentation can lead to selective bond cleavage. researchgate.net For this compound, photoinduced processes can be designed to achieve selective C-O bond cleavage. acs.org

One approach involves a dual catalytic system, merging photoredox and hydrogen atom transfer (HAT) catalysis. rsc.org This strategy can achieve redox-neutral fragmentation of diol derivatives. The mechanism generally involves the initial oxidation of the alcohol to a ketone, followed by photoreduction of the ketone to a ketyl radical anion. This radical anion then undergoes β-C(sp³)–O bond cleavage. rsc.orgacs.org

Another strategy for selective C–O bond cleavage involves a two-step sequence of palladium-catalyzed aerobic oxidation followed by visible-light photoredox catalysis. acs.org This method allows for the reductive cleavage of the C–O bond, yielding ketone and alcohol fragments.

These photoinduced methods are particularly valuable for their potential applications in the valorization of biomass, as diol and polyol units are fundamental structures in lignin. rsc.org

Molecular Rearrangements

The 1,2-diol motif in this compound also predisposes it to undergo various molecular rearrangements, leading to the formation of new carbon skeletons and functional groups.

Semi-Pinacol Rearrangement in Diol Systems

The pinacol (B44631) rearrangement is a classic acid-catalyzed rearrangement of a 1,2-diol to a carbonyl compound. wikipedia.org A related and often more synthetically useful transformation is the semi-pinacol rearrangement. In this reaction, one of the hydroxyl groups is converted into a good leaving group (e.g., a tosylate or a halide), and the rearrangement is initiated by the departure of this leaving group. uomustansiriyah.edu.iq

For an unsymmetrical diol like this compound, the regioselectivity of the semi-pinacol rearrangement is a key consideration. Generally, the migration of an alkyl or aryl group occurs to the carbon atom that can best stabilize a positive charge. The migratory aptitude of different groups also plays a role in determining the product outcome. wikipedia.org The stereochemistry of the diol can also be crucial, with the migrating group often being anti-periplanar to the leaving group. youtube.com

Rhenium-Catalyzed Allylic Alcohol Transposition

While this compound is not an allylic alcohol itself, transformations can be envisioned that would introduce unsaturation, making it a substrate for allylic alcohol transpositions. Rhenium-catalyzed chemistrysteps.comchemistryscore.com-transposition of allylic alcohols is a powerful method for the isomerization of these compounds. rsc.org Catalysts such as rhenium(VII) oxide (Re₂O₇) and methyltrioxorhenium (MTO) are effective for this transformation. nih.govacs.org

The mechanism is believed to proceed through a chemistryscore.comchemistryscore.com-sigmatropic rearrangement of a perrhenate (B82622) ester intermediate. rsc.org This process is often reversible, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the isomeric allylic alcohols. acs.org This reaction can be highly stereoselective, allowing for the synthesis of complex polyhydroxylated natural products. rsc.org In some cases, the rhenium catalyst can also act as a Lewis acid to promote subsequent reactions, such as acetal formation. nih.gov

| Reaction | Key Features | Potential Products from this compound Derivatives |

|---|---|---|

| Semi-Pinacol Rearrangement | Requires conversion of one -OH to a good leaving group. Regio- and stereoselective. | Ketones or aldehydes with rearranged carbon skeletons. |

| Rhenium-Catalyzed Allylic Alcohol Transposition | Requires prior introduction of a double bond. Reversible and can be highly stereoselective. | Isomeric allylic alcohols. |

This compound, by virtue of its vicinal diol structure, is a versatile substrate for a range of important chemical transformations. The oxidative cleavage of its C-C bond provides a direct route to functionalized carbonyl compounds. Deoxygenation strategies offer a means to introduce unsaturation, while photoinduced fragmentation allows for selective bond cleavage under mild conditions. Furthermore, the propensity of the diol system to undergo molecular rearrangements, such as the semi-pinacol rearrangement, provides access to structurally diverse products. The potential to derivatize this compound into an allylic alcohol opens up further synthetic possibilities through rhenium-catalyzed transpositions. A thorough understanding of these reactions is essential for leveraging this compound as a building block in modern organic synthesis.

Stereochemical Control and Chiral Pool Applications

Enantiomeric Purity and Diastereoselectivity in the Synthesis and Transformations of 3,3-Diethoxypropane-1,2-diol

The synthesis of this compound can be achieved through methods like the cis-dihydroxylation of the corresponding alkene. wiley-vch.de The enantiomeric purity of the resulting diol is critical for its application in asymmetric synthesis. Chiral gas-liquid chromatography (GLC) is a common technique to determine the enantiomeric excess (ee) of chiral diols like this compound. For instance, the optical purity of (S)-3,3-diethoxypropane-1,2-diol has been established using a Supelco Beta Dex 120 column. wiley-vch.de

Transformations of this compound can proceed with high diastereoselectivity, influenced by the existing stereocenters. For example, in reactions involving the derivatization of the diol, the stereochemical outcome is often directed by the configuration of the starting material. This control is essential for building up more complex stereochemical arrays in a predictable manner.

This compound as a Precursor in Chiral Building Block Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. This compound is a valuable precursor for such building blocks due to its versatile functional groups. mdpi.comorgsyn.orgrsc.org The diol functionality can be selectively protected or activated to allow for further synthetic manipulations. For instance, the diol can be converted into an epoxide, a versatile intermediate for introducing new functionalities with stereochemical control. mdpi.com

The acetal (B89532) group in this compound can be hydrolyzed under acidic conditions to reveal an aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions. This strategy allows for the elongation of the carbon chain and the introduction of new stereocenters. The combination of the diol and masked aldehyde functionalities makes this compound a C3 synthon with significant potential in the synthesis of natural products and their analogues. beilstein-journals.org

Strategies for Stereochemical Control in Diol Derivatization

Controlling the stereochemistry during the derivatization of diols is crucial for their effective use in asymmetric synthesis. orgsyn.orgnih.gov Several strategies can be employed to achieve this control:

Protection/Deprotection: The two hydroxyl groups of the diol can be selectively protected, allowing for the differential functionalization of each group. mdpi.com For example, treatment with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst can form an acetonide, protecting both hydroxyl groups simultaneously. nih.gov This acetonide can be later removed under acidic conditions. researchgate.net

Catalytic Asymmetric Reactions: Chiral catalysts can be used to differentiate between the two hydroxyl groups of a racemic diol or to control the stereochemical outcome of a reaction at one of the hydroxyl groups. sfu.ca

Substrate Control: The inherent chirality of an enantiomerically pure diol can direct the stereochemical course of a reaction. For example, in an intramolecular cyclization, the existing stereocenters can favor the formation of one diastereomer over the other.

A common derivatization involves the conversion of the diol to the corresponding acetonide by reacting it with 2,2-dimethoxypropane. nih.gov This not only protects the diol but also locks its conformation, which can be advantageous in subsequent stereoselective reactions. The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid. nih.gov

| Reactant | Reagent | Catalyst | Product | Yield |

| 3-(2-methoxyphenoxy)propane-1,2-diol | 2,2-dimethoxypropane | HT-S | 4-((2-methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolane | 97% |

| Diol (+)-2 | 2,2-dimethoxypropane | p-toluenesulfonic acid monohydrate | Acetonide p-phenylbenzyl ester 3 | Quantitative |

Kinetic Resolution Methodologies Applied to Diols

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. sigmaaldrich.com This method has been successfully applied to 1,2-diols, including those structurally similar to this compound. wiley-vch.dediva-portal.org

One common approach is the lipase-catalyzed acylation of the diol. researchgate.netbeilstein-journals.org Lipases are enzymes that can selectively acylate one enantiomer of a racemic diol at a faster rate than the other. For example, Pseudomonas sp. lipase (B570770) has been used for the kinetic resolution of 1,2-diols. researchgate.net The enantioselectivity of the resolution is often expressed by the enantiomeric ratio (E-value). A high E-value indicates a high degree of separation between the two enantiomers. diva-portal.org

Another method involves catalytic asymmetric silylation. In this approach, a chiral catalyst promotes the silylation of one enantiomer of the diol, leaving the other enantiomer unreacted. wiley-vch.de The selectivity factor (krel) can be calculated to quantify the efficiency of the resolution. wiley-vch.de

The general procedure for a catalytic asymmetric silylation involves reacting the diol with a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a chiral catalyst and a base. wiley-vch.de The reaction conditions, including temperature and solvent, are optimized to maximize the selectivity.

| Method | Catalyst/Reagent | Key Feature | Reference |

| Lipase-catalyzed acylation | Lipase (e.g., from Pseudomonas sp.) | Selective acylation of one enantiomer. | researchgate.net |

| Catalytic asymmetric silylation | Chiral catalyst and silylating agent (e.g., TBSCl) | Selective silylation of one enantiomer. | wiley-vch.de |

Computational and Mechanistic Investigations of 3,3 Diethoxypropane 1,2 Diol Chemistry

Molecular Dynamics Simulations for Reaction Pathway Elucidation

Molecular dynamics (MD) simulations are a cornerstone in the computational investigation of chemical reaction pathways, offering a dynamic view of molecular motion over time. For 3,3-Diethoxypropane-1,2-diol, MD simulations can be employed to explore its conformational landscape and to trace the trajectories of its reactions. rsc.org By simulating the movement of each atom in the system, researchers can identify stable intermediates, transition states, and the sequence of elementary steps that constitute a reaction mechanism. nih.govsigmaaldrich.com

Reactive MD simulations, in particular, can be a powerful tool to discover new reaction pathways without prior assumptions. nih.gov For instance, in studying the acid-catalyzed dehydration of this compound, MD simulations could reveal the step-by-step process of protonation, water elimination, and potential rearrangements. These simulations can track the formation and breaking of bonds in real-time, providing a level of detail often inaccessible through experimental means alone.

The data generated from MD simulations can be used to construct a potential energy surface (PES) of a reaction. The PES maps the energy of the system as a function of the positions of its atoms, with valleys representing stable molecules and saddle points corresponding to transition states. By analyzing the trajectories on the PES, the most probable reaction pathways can be identified.

Table 1: Illustrative Parameters for a Reactive MD Simulation of this compound Dehydration

| Parameter | Value | Description |

| System Composition | 1 molecule of this compound, 1 hydronium ion, 500 water molecules | Represents an acidic aqueous solution. |

| Force Field | ReaxFF | A reactive force field capable of describing bond formation and breaking. |

| Temperature | 300 K | Simulation at room temperature. |

| Pressure | 1 atm | Simulation at atmospheric pressure. |

| Simulation Time | 10 ns | The duration over which the molecular motions are simulated. |

| Time Step | 0.5 fs | The small time interval between successive calculations of atomic positions and velocities. |

This table is illustrative and provides typical parameters for setting up an MD simulation. Actual values may vary depending on the specific research question.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

For a more detailed and accurate understanding of the electronic structure and reactivity of this compound, quantum mechanical (QM) methods are indispensable. When studying reactions in a larger environment, such as in a solvent or an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed. In this approach, the reactive center (e.g., the diol and a catalyst) is treated with a high-level QM method, while the surrounding environment is described by a less computationally expensive MM force field. stenutz.eu

Density Functional Theory (DFT) for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a widely used QM method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like this compound. acs.org DFT can be used to calculate various electronic properties that are crucial for predicting reactivity and selectivity. For example, the distribution of electron density and the electrostatic potential can indicate which sites on the molecule are most susceptible to nucleophilic or electrophilic attack. acs.org

In the context of this compound, DFT calculations could be used to predict the regioselectivity of reactions such as oxidation or etherification. By comparing the energies of the different possible products and the transition states leading to them, the most likely reaction outcome can be determined. acs.org

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within DFT that simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. beilstein-journals.org The energy and spatial distribution of the HOMO and LUMO of this compound can provide significant clues about its chemical behavior.

For instance, the HOMO indicates the region of the molecule most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO points to the area most susceptible to receiving electrons from a nucleophile. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -9.5 | The diol moiety is likely the primary site for electrophilic attack. |

| LUMO | +2.1 | The carbon atoms bonded to the hydroxyl groups are potential sites for nucleophilic attack. |

| HOMO-LUMO Gap | 11.6 | Suggests a relatively stable molecule under normal conditions. |

This table presents hypothetical values for illustrative purposes. Actual values would be obtained from DFT calculations.

Transition State Modeling and Activation Energy Barrier Determination

A key aspect of understanding reaction mechanisms is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of the transition state for a given reaction of this compound.

The energy difference between the reactants and the transition state is the activation energy barrier. A lower activation energy barrier corresponds to a faster reaction rate. By calculating the activation energies for competing reaction pathways, chemists can predict which reaction is more likely to occur. For example, in a base-catalyzed intramolecular cyclization of this compound, DFT could be used to determine the activation barriers for the formation of different ring sizes, thus predicting the most favorable product.

Computational Assessment of Solvent Effects in Reaction Mechanisms

Reactions are often carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. Computational chemistry provides methods to account for these solvent effects. Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant, which can be a computationally efficient way to model bulk solvent effects.

Mechanistic Elucidation of Catalytic Processes Involving Diols

Computational methods are extensively used to unravel the mechanisms of catalytic reactions involving diols. For this compound, this could involve studying its reactions in the presence of acid, base, or metal catalysts.

For example, in an acid-catalyzed acetal (B89532) exchange reaction, computational modeling could elucidate the role of the catalyst in activating the diol, the nature of the intermediates formed, and the stereochemical outcome of the reaction. DFT calculations can be employed to investigate the binding of the diol to a catalyst, the electronic changes that occur upon binding, and the energy profile of the subsequent transformation.

By combining experimental observations with computational insights, a comprehensive understanding of the catalytic cycle can be achieved. This knowledge is crucial for the rational design of more efficient and selective catalysts for reactions involving this compound and other similar diols.

Scientific Focus: The Enigmatic Chemistry of this compound

Initial investigations into the chemical literature and research databases have revealed a significant gap in the documented scientific knowledge regarding this compound. Specifically, there is a notable absence of published studies pertaining to computational and mechanistic investigations, with a complete lack of available data on isotopic labeling studies for this particular compound.

While the principles of isotopic labeling are well-established in mechanistic organic chemistry for elucidating reaction pathways, their application to this compound has not been reported in the accessible scientific literature. Isotopic labeling involves the strategic replacement of an atom in a molecule with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H) or carbon-¹² (¹²C) with carbon-¹³ (¹³C). By tracking the position of the isotope in the products of a reaction, chemists can deduce the precise bond-making and bond-breaking steps that occur, providing invaluable insight into the reaction mechanism.

For a compound like this compound, such studies could theoretically be designed to investigate various aspects of its reactivity. For instance, labeling the hydroxyl protons with deuterium could help in understanding their role in acid-base catalysis or as leaving groups. Similarly, ¹³C labeling at different positions on the propane (B168953) backbone could distinguish between different potential rearrangement pathways.

However, at present, any discussion of isotopic labeling studies for this compound remains purely hypothetical. The necessary experimental work to generate data for this specific compound has not been published. Consequently, there are no detailed research findings or data tables to present on this topic. The scientific community awaits future research that may shed light on the mechanistic chemistry of this and related compounds.

Advanced Analytical Methodologies for Characterization and Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3,3-Diethoxypropane-1,2-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the signal) of each proton signal provide critical data. oregonstate.edu The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethoxy groups (CH₃ and OCH₂), the methine and methylene (B1212753) protons of the propanediol (B1597323) backbone, and the hydroxyl protons. The hydroxyl protons often appear as a broad singlet, and their signal can be confirmed by its disappearance upon adding a drop of D₂O to the NMR sample. msu.edu The coupling between adjacent non-equivalent protons results in characteristic splitting patterns (e.g., doublets, triplets, quartets, multiplets) that help establish the connectivity of the carbon skeleton. oregonstate.edu

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon nucleus, influenced by factors like hybridization and the electronegativity of attached atoms. libretexts.org For this compound, distinct signals are expected for the methyl and methylene carbons of the two ethoxy groups, the acetal (B89532) carbon (C3), and the two carbons of the diol moiety (C1 and C2). The general chemical shift ranges for carbons in ethers and alcohols are well-established, aiding in the assignment. libretexts.org While specific, experimentally derived spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on established principles and data from analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for the functional groups present.

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity |

| CH₃ (ethoxy) | Methyl | ~1.2 | ~15 | Triplet (t) |

| OCH₂ (ethoxy) | Methylene | ~3.6 | ~60-65 | Quartet (q) |

| C1-H₂ | Methylene (diol) | ~3.5-3.7 | ~65-70 | Multiplet (m) |

| C2-H | Methine (diol) | ~3.8-4.0 | ~70-75 | Multiplet (m) |

| C3-H | Methine (acetal) | ~4.5-4.7 | ~100-105 | Doublet (d) |

| OH | Hydroxyl | Variable (broad) | - | Singlet (s, broad) |

Mass Spectrometry (MS) Techniques for Molecular Identification and Impurity Profiling (HRMS, GC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound and to identify potential impurities.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula of this compound (C₇H₁₆O₄), distinguishing it from other compounds with the same nominal mass. sigmaaldrich.com This technique is fundamental for confirming the identity of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for identifying and quantifying volatile impurities. nih.gov In the context of this compound, a sample is vaporized and passed through a GC column, which separates the target compound from any impurities based on differences in boiling point and polarity. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. biointerfaceresearch.com The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. This method is highly effective for profiling impurities that may arise from starting materials or side reactions during synthesis. nih.govagriculturejournals.cz For instance, related chloropropanols like 3-MCPD are routinely analyzed by GC-MS to detect trace levels in various matrices. agriculturejournals.cz

Table 2: Expected Key Ion Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 164 | [M]⁺ | Molecular Ion (if observed) |

| 119 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 103 | [CH(OCH₂CH₃)₂]⁺ | Acetal fragment, cleavage of C2-C3 bond |

| 75 | [HOCH₂CH(OH)]⁺ or [CH₃CH₂OCH₂]⁺ | Cleavage fragments |

| 45 | [CH₃CH₂O]⁺ | Ethoxy group fragment |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing both the chemical purity and the stereochemical fidelity of chiral compounds like this compound.

Chiral HPLC is a cornerstone technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral substance. chromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing one to be retained on the column longer than the other. researchgate.net This differential interaction results in two separate peaks in the chromatogram, and the ratio of their areas is used to calculate the enantiomeric excess. chromatographyonline.com For the analysis of chiral diols, polysaccharide-based CSPs, such as those found in Daicel CHIRALPAK® columns, are often employed. researchgate.netnih.gov The development of a successful chiral HPLC method requires careful optimization of the mobile phase, which typically consists of a mixture of alkanes (like hexane) and an alcohol modifier (like 2-propanol). nih.gov This technique is widely applied in asymmetric synthesis to quickly and accurately assess the success of an enantioselective reaction. nih.gov

Gas-liquid chromatography (GLC), particularly when using a chiral capillary column, is another highly effective method for determining the enantiomeric ratio of volatile chiral compounds. Research has demonstrated the successful application of chiral GLC for establishing the optical purity of (S)-3,3-diethoxypropane-1,2-diol. wiley-vch.de The method involves separating the enantiomers on a specialized chiral stationary phase, such as a cyclodextrin (B1172386) derivative. wiley-vch.de The conditions for this analysis have been specifically documented, providing a clear protocol for quality control.

Table 3: Documented Chiral GLC Conditions for Enantiomeric Analysis of this compound. wiley-vch.de

| Parameter | Condition |

| Column | Supelco Beta Dex 120 |

| Column Dimensions | 30 m x 0.15 mm x 0.25 µm film thickness |

| Temperature Program | 80 °C to 180 °C |

| Ramp Rate | 2 °C/min |

| Pressure | 25 psi |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. msu.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The IR spectrum is a plot of these absorption frequencies (typically in wavenumbers, cm⁻¹) versus intensity. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming its key structural features. The most prominent of these would be a strong, broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. msu.edumdpi.com Additionally, strong absorptions corresponding to C-O stretching of both the alcohol and ether functionalities would be expected in the 1050-1250 cm⁻¹ region. Aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹. nih.gov

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretch | 3200 - 3600 | Strong, Broad |

| C-H (Alkane) | Stretch | 2850 - 2960 | Medium to Strong |

| C-O (Ether/Acetal) | Stretch | 1050 - 1150 | Strong |

| C-O (Alcohol) | Stretch | 1000 - 1260 | Strong |

Applications and Emerging Research Avenues for 3,3 Diethoxypropane 1,2 Diol

Strategic Role in Natural Product Synthesis

The core structure of 3,3-diethoxypropane-1,2-diol, a protected three-carbon diol, is a fundamental building block in the synthesis of complex natural products, especially polyketides. orgsyn.org Enantiomerically pure diols and their derivatives are crucial intermediates for creating specific stereochemical architectures. orgsyn.org For instance, related C2-symmetric bis-electrophiles derived from diol precursors are commonly used to install anti-1,3-diol motifs, a recurring feature in many natural products. orgsyn.org

The synthesis of complex molecules such as malevamide D relies on building blocks that share structural similarities, such as β-methoxy-γ-amino acids and diol units. beilstein-journals.org The protection of diol functionalities, often achieved using reagents like 2,2-dimethoxypropane (B42991) to form an acetonide, is a key strategic step. beilstein-journals.orgbamu.ac.in This protection allows for selective reactions on other parts of the molecule before the diol is deprotected for subsequent transformations. nih.gov This strategy is evident in the synthesis of various complex molecules where vicinal diols are present.

Table 1: Role of Diol Scaffolds in Natural Product Synthesis

| Application | Key Intermediate/Strategy | Example Natural Product Context |

|---|---|---|

| Polyketide Synthesis | Installation of anti-1,3 diol motifs | Roflamycoin, 17-deoxyroflamycoin orgsyn.org |

| Depsipeptide Synthesis | Use of diol-containing building blocks | Malevamide D beilstein-journals.org |

Intermediacy in Pharmaceutical and Agrochemical Synthesis

The versatile structure of this compound and its analogs makes them valuable intermediates in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov The synthesis of these molecules often requires chiral building blocks that mimic the sugar moiety of natural nucleosides. Protected diols serve as important precursors for the 1,3-oxathiolane (B1218472) ring, a key component in a class of potent antiviral agents. nih.gov For example, the enantiomerically pure 1,3-oxathiolane core, derived from precursors like D-mannitol, is crucial for defining the stereochemistry of the final nucleoside product. nih.gov The synthesis of piperidine (B6355638) nucleosides, which act as mimics of immucillins, also employs protected diol scaffolds to create the desired polyhydroxylated structure. mdpi.com The protection of diols using reagents such as 2,2-dimethoxypropane is a frequently employed tactic in these synthetic pathways. bamu.ac.innih.gov

Dihydroxyacetone phosphate (B84403) (DHAP) is a vital intermediate in glycolysis and a key substrate for aldolase (B8822740) enzymes, which are powerful tools for forming carbon-carbon bonds in carbohydrate synthesis. researchgate.net Chemical synthesis of DHAP often starts from precursors like dihydroxyacetone (DHA) dimer. researchgate.net A more direct and efficient route involves the use of protected diol precursors, such as 2,2-dimethoxypropane-1,3-diol (B114664), which is structurally analogous to this compound. researchgate.net In one method, 2,2-dimethoxypropane-1,3-diol is desymmetrized via enzymatic acetylation, followed by phosphorylation to yield a stable precursor of DHAP. researchgate.net

The protection of diol groups is a fundamental strategy in carbohydrate chemistry, enabling regioselective and stereoselective modifications of complex sugar molecules. numberanalytics.com Reagents like 2,2-dimethoxypropane are used to form ketals, protecting specific hydroxyl groups and directing subsequent reactions to desired positions. numberanalytics.com This control is essential for building complex carbohydrate derivatives and glycoconjugates. numberanalytics.com

Contributions to Polymer and Advanced Material Science

The diol functionality is a cornerstone for the synthesis of various polymers, including polyesters and polycarbonates. Diols derived from renewable resources like sugars are of particular interest for creating sustainable materials. rsc.org

This compound and related structures can serve as monomers or precursors to monomers for polymerization. For example, the synthesis of a PEDOT (poly(3,4-ethylenedioxythiophene)) derivative, a type of conductive polymer, involved the condensation of an ene-diol derived from 3-allyoxy-1,2-propanediol. chemrxiv.org Furthermore, dihydroxyacetone (DHA), the simplest ketose, can be converted into cyclic carbonate monomers like 2,2-dimethoxypropylene carbonate for ring-opening polymerization (ROP). rsc.org This highlights the potential of protected diol structures, like that of this compound, to be incorporated into advanced polymer backbones, potentially imparting unique properties.

Table 2: Diol Monomers in Polymer Synthesis

| Polymer Type | Monomer Precursor/Derivative | Polymerization Method |

|---|---|---|

| Conductive Polymers (PEDOT) | Ene-diol from 3-allyoxy-1,2-propanediol chemrxiv.org | Nickel-catalyzed cross-coupling chemrxiv.org |

Development of Novel Reagents and Catalysts Utilizing Diol Scaffolds

The diol structure is not only a building block but also a component in the development of new reagents and catalysts. The protection of 1,2-diols is a key reaction, and efficient catalytic systems are continuously being developed for this purpose. mdpi.com

A notable example is the use of a hydrothermal carbon catalyst derived from saccharose to efficiently promote the acetalization of 1,2-diols with 2,2-dimethoxypropane. mdpi.com This demonstrates a green chemistry approach where a bio-based catalyst is used for a fundamental protecting group strategy. In a different context, the related compound 2,2-diethoxypropane (B95019) has been used as a dehydrating agent in the direct synthesis of diethyl carbonate from CO2 and ethanol (B145695). researchgate.net This reaction is facilitated by a combination of heterogeneous catalysts, such as CeO2 and H-FAU zeolite, which work together to drive the reaction forward. researchgate.net The diethoxy acetal (B89532) group of this compound suggests its potential utility in similar applications where controlled release of ethanol or scavenging of water is required within a catalytic cycle.

Applications in Biochemical and Life Science Research as a Unique Organic Compound

In the realm of biochemical and life science research, this compound is valued as a unique organic compound. sigmaaldrich.com It is supplied to researchers for early discovery projects, highlighting its role as a specialized building block for creating novel molecules with potential biological activity. sigmaaldrich.com Its structure provides a synthetically flexible scaffold that can be elaborated into more complex structures for probing biological systems. For example, its vicinal diol functionality can be used to synthesize molecules that interact with carbohydrate-processing enzymes or to construct probes for studying metabolic pathways. mdpi.com The protected nature of its aldehyde group (as a diethyl acetal) allows for selective transformations on the diol portion before liberating the aldehyde for subsequent reactions, a useful feature in multi-step syntheses of bioactive targets.

Future Directions and Prospective Research Areas

The unique chemical structure of this compound, characterized by the presence of both diol and acetal functionalities, positions it as a compound with considerable potential for future research and development. While it currently serves as a valuable intermediate in organic synthesis, emerging research is paving the way for more sophisticated applications. Future explorations are anticipated to focus on several key areas, including the development of advanced synthetic methodologies, expansion of its role in the synthesis of complex molecules, and the investigation of novel applications for its derivatives.

A significant future direction lies in the advancement of catalytic systems for the synthesis of this compound and related acetals. While traditional acid catalysis is common, the development of more sustainable and selective heterogeneous catalysts is a growing area of interest. mdpi.com Research into carbocatalysts, such as those derived from saccharose, has shown promise for the efficient protection of 1,2-diols under milder conditions, offering advantages like easier catalyst recovery and reuse. mdpi.com Future work will likely focus on tailoring the properties of these catalysts to enhance their activity and selectivity for specific diol substrates, including the synthesis of this compound itself.

Furthermore, the pursuit of enantiomerically pure this compound through asymmetric synthesis is a critical research avenue. The ability to selectively produce one enantiomer is paramount for the synthesis of chiral drugs and other biologically active molecules. Prospective research will likely involve the design of novel chiral catalysts and the optimization of reaction conditions to achieve higher enantiomeric excesses and yields. This will broaden the compound's utility as a chiral building block in the pharmaceutical and fine chemical industries.

The application of this compound and its analogs as protecting groups in the synthesis of complex natural products and bioactive compounds remains a fertile ground for future research. orgsyn.org The strategic protection and deprotection of diol functionalities are crucial steps in the multi-step synthesis of intricate molecular architectures. mdpi.com Future studies will likely explore the use of this compound in the synthesis of novel polyhydroxylated compounds, including saccharides and aminoglycosides, where selective protection is a key challenge. mdpi.com

Moreover, the reactivity of the diol and acetal groups in this compound opens up possibilities for its use as a precursor to a wider range of functionalized molecules. Research into the derivatization of this compound could lead to the discovery of new molecules with unique properties and applications. For instance, its use in the synthesis of novel heterocyclic compounds, such as imidazolidin-2-ones and tetrahydropyrimidines, has been explored with related acetals and represents a potential area of investigation for this compound. researchgate.net

Finally, inspired by the use of related acetonides like solketal (B138546) as bio-based green solvents, future research could investigate the potential of this compound and its derivatives in sustainable chemistry. mdpi.com Their physical and chemical properties could be evaluated for applications as environmentally benign solvents, plasticizers, or additives in various formulations. This aligns with the growing demand for renewable and biodegradable chemicals in various industrial sectors.

Table 1: Key Research Areas and Future Prospects for this compound

| Research Area | Current Focus | Future Directions | Potential Impact |

| Catalysis | Traditional acid catalysis, initial studies on heterogeneous catalysts. mdpi.com | Development of highly selective and reusable heterogeneous catalysts (e.g., carbocatalysts). mdpi.com | More sustainable and cost-effective synthesis. |

| Asymmetric Synthesis | Development of chiral catalysts for enantioselective synthesis. | Design of novel catalysts to achieve higher enantiomeric excess and yield. | Access to enantiomerically pure building blocks for pharmaceuticals. |

| Complex Molecule Synthesis | Use as a protecting group for diols in organic synthesis. mdpi.comorgsyn.org | Application in the total synthesis of complex natural products and novel bioactive molecules. mdpi.comorgsyn.org | Enabling the synthesis of new drugs and materials. |

| Derivative Synthesis | Limited exploration of derivatives. | Systematic investigation of reactions at the diol and acetal functionalities to create new functional molecules. researchgate.net | Discovery of new compounds with unique properties and applications. |

| Sustainable Chemistry | Not a primary focus. | Evaluation as a potential bio-based solvent, plasticizer, or additive. mdpi.com | Contribution to the development of green and sustainable technologies. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3-Diethoxypropane-1,2-diol in laboratory settings?

- Methodological Answer : Synthesis typically involves etherification of propane-1,2-diol derivatives. A two-step approach is advised:

Protection of hydroxyl groups : Use ethoxy protecting groups under acidic catalysis (e.g., sulfuric acid) to form diethoxy intermediates.

Purification : Employ fractional distillation or column chromatography to isolate the product.

Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For structural confirmation, use H NMR and C NMR to verify ethoxy group integration and stereochemistry .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

-

Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (Table 1).

-

Waste Management : Segregate waste into halogen-free containers and collaborate with certified waste disposal agencies to mitigate environmental risks.

-

Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Table 1 : Safety Guidelines for Handling this compound

Hazard Type PPE Requirement First-Aid Response Skin Contact Gloves, Lab Coat Rinse with water Eye Exposure Safety Goggles Irrigate with saline Inhalation Fume Hood Move to fresh air

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (to resolve ethoxy protons at δ 1.2–1.4 ppm and diol protons at δ 3.5–4.0 ppm) and C NMR (to confirm ether linkages at 60–70 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H] or [M+Na]).

- Chromatography : GC-MS with polar capillary columns (e.g., DB-WAX) to assess purity .

Advanced Research Questions

Q. How can researchers design experiments to investigate the oxidative reactivity of this compound?

- Methodological Answer :

-

Reaction Setup : Use catalytic oxidation with Au/C or Cr(VI) complexes under controlled pH (e.g., HSO at 0.5 mol dm) and oxygen flow.

-

Variables to Optimize :

-

Catalyst Loading : Test 0.001–0.01 mol dm Cr(VI) or 1–5 wt% Au/C.

-

Temperature : Explore 343–363 K for kinetic studies.

-

Product Analysis : Identify α-hydroxycarboxylates via IR (C=O stretch at 1700–1750 cm) and quantify yields using HPLC with UV detection .

Table 2 : Oxidation Reaction Conditions and Outcomes (Analogous Systems)

Catalyst [Substrate] (mol dm) Conversion (%) Selectivity (%) Reference Cr(VI) 0.01 80 75 Au/C 0.02 94 90–100

Q. How should contradictions in kinetic data for diol oxidation mechanisms be resolved?

- Methodological Answer :

- Mechanistic Probes : Conduct isotopic labeling (e.g., DO for H-D exchange) to track proton transfer steps.

- pH-Dependent Studies : Compare reaction rates at pH 2–7 to differentiate between ester intermediate formation (acidic) and direct redox pathways (neutral/alkaline).

- Computational Modeling : Validate proposed mechanisms using density functional theory (DFT) to calculate activation energies for competing pathways .

Q. What strategies can elucidate interactions between this compound and biological targets (e.g., proteins)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding with protein active sites (e.g., SARS-CoV-2 spike glycoprotein). Focus on hydrogen bonding (e.g., ethoxy groups with Lys417) and hydrophobic interactions.

- Experimental Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (K) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。